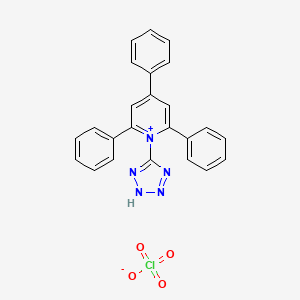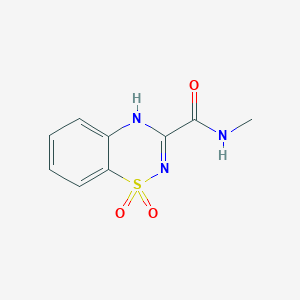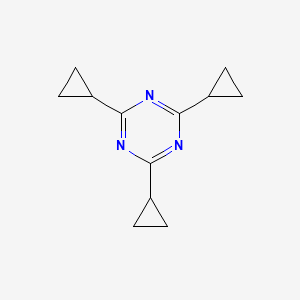
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4,6-triphenylpyridine with sodium azide and ammonium chloride under controlled conditions to introduce the tetrazole ring . The final step involves the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen-containing products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl groups, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine compounds .
Wissenschaftliche Forschungsanwendungen
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets through its tetrazole and pyridinium moieties. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the pyridinium core can engage in π-π stacking and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium tetrafluoroborate: Similar structure but with a different counterion.
2,3,5-Triphenyl-2H-tetrazolium chloride: Used as a redox indicator in biochemical assays.
N-[(2’-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl-L-valine methyl ester: Another tetrazole-containing compound with different applications.
Uniqueness: The uniqueness of 2,4,6-Triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium perchlorate lies in its specific combination of a pyridinium core with triphenyl and tetrazolyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .
Eigenschaften
CAS-Nummer |
54575-75-6 |
|---|---|
Molekularformel |
C24H18ClN5O4 |
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
2,4,6-triphenyl-1-(2H-tetrazol-5-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H18N5.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)29(24-25-27-28-26-24)23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H,(H,25,26,27,28);(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
OPNDZFAOUGYIPO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NNN=N4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)

![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)



![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)


![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)

![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

